Zinc Formate can be used as a precursor for the synthesis of Zinc Oxide Nanoparticles (ZnO NPs) through various techniques, including hydrothermal synthesis and sol-gel processing [, ]. These techniques offer precise control over the size, shape, and morphology of the resulting ZnO NPs, making them suitable for various applications in:
Zinc formate exists as a white, crystalline solid at room temperature []. It can be synthesized from zinc oxide (ZnO) and formic acid (HCOOH) []. Zinc formate has applications in analytical chemistry, catalysis, and as a precursor to other materials [, , ].
Zinc formate adopts a polymeric structure, where Zn(II) cations are bridged by formate (HCO2-) anions. This structure allows for coordination between zinc and oxygen atoms from multiple formate groups [].
One method for synthesizing zinc formate involves reacting zinc oxide with formic acid:
ZnO + 2HCOOH -> Zn(HCO2)2 + H2O []
Zinc formate can act as a catalyst in the oxidation of formic acid to carbon dioxide [].
This reaction demonstrates its utility in reducing formic acid to formaldehyde using zinc as a reducing agent . Additionally, zinc formate can react with acids to produce zinc salts and carbon dioxide, showcasing its behavior as a basic compound .
Zinc formate can be synthesized through various methods, including:
Zinc formate has several applications across various fields:
Studies on the interactions of zinc formate with other compounds have highlighted its reactivity profile. It has been shown to interact with organic acids and bases, facilitating neutralization reactions that release heat . Furthermore, its solubility in water allows for easy incorporation into various formulations without significant reactivity issues.
Zinc formate shares similarities with several other compounds that contain zinc or formate groups. Here are some comparable compounds:
Compound Name | Formula | Key Characteristics |
---|---|---|
Zinc Acetate | Used as a preservative and dietary supplement | |
Sodium Formate | Commonly used in buffer solutions | |
Calcium Formate | Used in concrete additives for improved durability |
Zinc formate is unique due to its dual role as both a source of zinc ions and a reducing agent capable of facilitating specific organic transformations. Unlike sodium or calcium formates, which primarily serve buffering or structural roles, zinc formate's catalytic properties make it particularly valuable in industrial applications involving organic synthesis.
Zinc diformate, also known by its IUPAC name "zinc;diformate," is a metal-organic compound consisting of zinc ions coordinated with formate anions [1]. The molecular formula of zinc diformate is C₂H₂O₄Zn, representing a central zinc cation (Zn²⁺) coordinated with two formate anions (HCOO⁻) [2]. This compound has a molecular weight of 155.415 g/mol, calculated from the atomic masses of its constituent elements [3].
The percent composition by mass of zinc diformate reveals the relative contribution of each element to the overall molecular weight [5]:
Element | Number of Atoms | Atomic Mass (g/mol) | Mass Percent (%) |
---|---|---|---|
Zinc (Zn) | 1 | 65.38 | 42.07 |
Carbon (C) | 2 | 12.0107 | 15.46 |
Hydrogen (H) | 2 | 1.008 | 1.30 |
Oxygen (O) | 4 | 15.9994 | 41.18 |
Total | 9 | 155.415 | 100.00 |
These calculated values align closely with literature-reported compositions, confirming the accuracy of the molecular formula [5]. The zinc cation contributes the largest mass percentage (42.07%), followed closely by oxygen (41.18%), while hydrogen contributes the smallest portion at just 1.30% [5].
In terms of structural arrangement, zinc diformate exists in different forms depending on hydration state [1]. The anhydrous form (Zn(HCOO)₂) and the dihydrate form (Zn(HCOO)₂·2H₂O) are the most common [2]. The crystal structure of zinc formate dihydrate has been extensively studied using X-ray diffraction techniques, revealing that it crystallizes in the monoclinic system with space group P21/c [21] [24].
The coordination geometry around the zinc center is a critical aspect of its structure [20]. In the crystal structure of zinc formate dihydrate, there are two distinct zinc sites in the asymmetric unit [26]. One site contains zinc coordinated to four in-plane water molecules and two bridging formate groups, while the other site features zinc coordinated to six bridging formate groups [26]. This creates an extended coordination network throughout the crystal [25].
Zinc diformate exhibits distinctive thermal behavior characterized by decomposition rather than a clean melting transition [3]. The anhydrous form of zinc diformate decomposes at temperatures exceeding 250°C, which is a significant indicator of its thermal stability [3] [8]. This decomposition occurs without a clear melting point, as the compound undergoes chemical changes rather than a simple phase transition [6].
The thermal behavior of zinc diformate has been extensively studied using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) [12]. These studies reveal that zinc formate dihydrate undergoes a two-stage thermal decomposition process [12]. The first stage involves dehydration, where the compound loses its water molecules, followed by a second stage where the anhydrous zinc formate decomposes [12].
The dehydration process of zinc formate dihydrate has been investigated using controlled-rate thermogravimetry (CRTG) and simultaneous X-ray diffractometry-differential scanning calorimetry (XRD-DSC) [39]. These studies indicate that the dehydration occurs in a relatively narrow temperature range below 410 K (approximately 137°C) [39]. The dehydration rate of zinc formate dihydrate is notably faster than that of similar metal formate compounds, such as cobalt formate dihydrate [39].
Research findings suggest that the mechanism of dehydration for zinc formate dihydrate follows the Avrami-Erofeev equation, which describes a nucleation and growth process [39]. During dehydration, recrystallization of the anhydrous zinc formate occurs, creating channels through which water molecules can escape, facilitating the dehydration process [39].